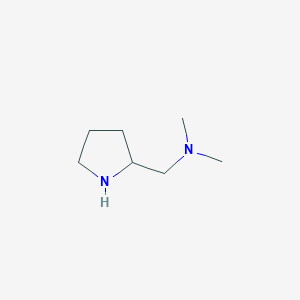

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine: is a chemical compound with the molecular formula C7H16N2 It is a derivative of methanamine, where the nitrogen atom is substituted with a pyrrolidin-2-yl group and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for preparing N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine involves the reductive amination of pyrrolidine with formaldehyde and dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Mannich Reaction: Another method involves the Mannich reaction, where pyrrolidine reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Actividad Biológica

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine, also known as (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride, is a chiral amine with significant biological activity. This compound has garnered attention in medicinal chemistry due to its versatile interactions with various biological systems, particularly in relation to neurotransmitter systems and antimicrobial properties.

- Molecular Formula : C₇H₁₇ClN₂

- Molecular Weight : 164.68 g/mol

- Structure : Contains a pyrrolidine ring with a dimethylamino group, enhancing selectivity in biological activity.

The biological activity of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine is primarily attributed to its interactions with neurotransmitter receptors and enzymes:

- Neurotransmitter Interaction : Research indicates that this compound may interact with dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders and enhancing cognitive functions .

- Enzyme Inhibition : It has been shown to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which could have implications for diabetes management.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Significant inhibition was observed against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative bacteria : E. coli showed susceptibility as well, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for similar pyrrolidine derivatives .

| Pathogen | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly Active |

| E. coli | 0.025 | Active |

| Enterococcus faecalis | Not specified | Moderate Activity |

Case Studies

- Cognitive Enhancement : A study explored the effects of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine on cognitive function in animal models. Results indicated improved memory retention and learning capacity, potentially through enhanced dopaminergic signaling.

- Diabetes Management : Another research focused on its role as a DPP-4 inhibitor, demonstrating that the compound effectively lowered blood glucose levels in diabetic rats, highlighting its therapeutic potential in metabolic disorders .

Research Applications

The unique structural properties of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine make it a valuable compound in various fields:

- Pharmaceutical Development : Its chiral nature allows for the synthesis of enantiomerically pure drugs with specific pharmacological profiles.

- Biochemical Research : Used as a probe to investigate biological pathways involving pyrrolidine derivatives, facilitating the understanding of enzyme mechanisms and cellular processes .

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505927 |

Source

|

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70754-93-7 |

Source

|

| Record name | N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.